1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol

Overview

Description

“1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone” is an aromatic ketone . It has a molecular formula of C16H24O2 and a molecular weight of 248.36 g/mol .

Synthesis Analysis

There are studies that have synthesized flavonoid analogues possessing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety . Another source suggests that “3,5-Di-tert-butyl-4-hydroxybenzaldehyde” can be used as a starting material to synthesize biodegradable polyazomethine hydrogels .

Molecular Structure Analysis

The IUPAC name for “1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone” is 1-(3,5-di tert -butyl-4-hydroxyphenyl)ethanone . The InChI and Canonical SMILES for this compound are also available .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone” include its molecular formula (C16H24O2), molecular weight (248.36 g/mol), and its status as an aromatic ketone . More detailed properties like melting point, boiling point, density, and solubility are provided for "3,5-DI-TERT-BUTYL-4-HYDROXYACETOPHENONE" .

Scientific Research Applications

Antimycotic Activity

The compound has been used in the formulation of a nanosponge hydrogel, which showed promising antimycotic activity. This hydrogel was found to be effective against Candida albicans, showing higher antifungal activity compared to the control fluconazole .

Skin Fungal Ailments Treatment

The nanosponge hydrogel formulation of the compound has been used to control skin fungal ailments. Nanosponges augment the retention of tested agents in the skin, making this formulation effective for topical delivery .

Wound Healing

In vivo studies have shown that the nanosponge hydrogel formulation of the compound can increase survival rates, wound contraction, and healing of wound gap. It also inhibited the inflammation process, making it potentially useful in wound healing applications .

Collagen Deposition

The same formulation also showed higher records of collagen deposition, as evidenced by histopathological examinations and Masson’s trichrome staining. This suggests potential applications in tissue engineering and regenerative medicine .

Food Contact Materials

The compound, in the form of its esters with C13-C15 branched and linear alcohols, has been evaluated for use in food contact materials. The European Food Safety Authority concluded that there is no safety concern for the consumer if the substance is used only in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products and its migration does not exceed 0.05 mg/kg food .

Enhanced Skin Permeability

The nanosponge hydrogel formulation of the compound showed enhanced skin permeability in ex vivo studies. This suggests potential applications in transdermal drug delivery systems .

properties

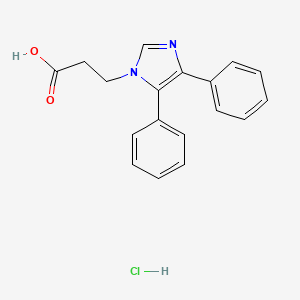

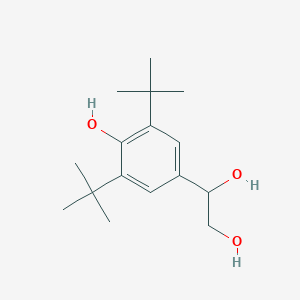

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-15(2,3)11-7-10(13(18)9-17)8-12(14(11)19)16(4,5)6/h7-8,13,17-19H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHPOIDLODPOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B3033814.png)

![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)

![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)

![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)

![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)

![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)

![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)

![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)